4'-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide is a complex organic compound that features a biphenyl core with a sulfonamide group, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid under palladium catalysis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.
Piperidine Ring Formation: The piperidine ring is typically formed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: The chloro group on the biphenyl core can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound can be used as a probe to study the function of specific proteins or pathways in biological systems.
Chemical Biology: It serves as a tool for chemical biology studies to elucidate the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, while the thiazole and piperidine rings can enhance binding affinity and specificity. The biphenyl core provides structural rigidity and contributes to the overall binding interactions.
Comparison with Similar Compounds
Similar Compounds
4’-chloro-N-(piperidin-3-ylmethyl)-[1,1’-biphenyl]-3-sulfonamide: Lacks the thiazole ring, which may reduce its binding affinity and specificity.
4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide: Similar structure but with a different sulfonamide position, which can affect its biological activity.
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide: Lacks the chloro group, potentially altering its reactivity and binding properties.
Uniqueness
The presence of the chloro group, thiazole ring, and sulfonamide moiety in 4’-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1’-biphenyl]-3-sulfonamide makes it unique in terms of its chemical reactivity and biological activity. These functional groups contribute to its ability to form specific interactions with biological targets, making it a valuable compound for medicinal chemistry and biological research.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c22-19-8-6-17(7-9-19)18-4-1-5-20(13-18)29(26,27)24-14-16-3-2-11-25(15-16)21-23-10-12-28-21/h1,4-10,12-13,16,24H,2-3,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEDTKSVRBUNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.